![molecular formula C17H20N2O B14789785 1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B14789785.png)
1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol is a chiral compound with significant pharmacological properties It is structurally characterized by a dibenzoazepine core, which is a tricyclic structure, and an amino alcohol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol typically involves the following steps:
Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction of appropriate precursors, such as ortho-substituted biphenyl derivatives, under acidic or basic conditions.
Introduction of the Amino Alcohol Side Chain: This step involves the addition of an amino alcohol moiety to the dibenzoazepine core. One common method is the reductive amination of a ketone intermediate with an appropriate amine, followed by reduction to form the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing continuous flow reactors to ensure efficient heat and mass transfer.
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Purification: Techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the dibenzoazepine core or the amino alcohol side chain.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the dibenzoazepine core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the amino alcohol.
Reduction Products: Modified dibenzoazepine derivatives.
Substitution Products: Functionalized dibenzoazepine compounds with various substituents.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Therapeutic Agents: Investigated for its potential as an antidepressant, antipsychotic, or anticonvulsant agent.
Industry
Pharmaceutical Manufacturing: Utilized in the production of drugs and therapeutic compounds.
作用机制
The mechanism of action of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The compound may act as an agonist or antagonist at various receptor sites, influencing the release and uptake of neurotransmitters.
相似化合物的比较
Similar Compounds
Imipramine: Another dibenzoazepine derivative used as an antidepressant.
Desipramine: A metabolite of imipramine with similar pharmacological properties.
Amitriptyline: A tricyclic antidepressant with a similar core structure.
Uniqueness
Chirality: The ®-enantiomer of the compound may exhibit different pharmacological effects compared to its (S)-enantiomer.
Specificity: The unique substitution pattern on the dibenzoazepine core and the presence of the amino alcohol side chain contribute to its distinct pharmacological profile.
This detailed article provides a comprehensive overview of ®-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
1-amino-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-2-ol |
InChI |
InChI=1S/C17H20N2O/c18-11-15(20)12-19-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8,15,20H,9-12,18H2 |
InChI 键 |
XZTCYBAYZQEMFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


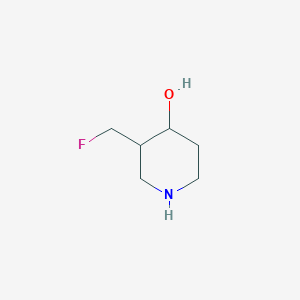
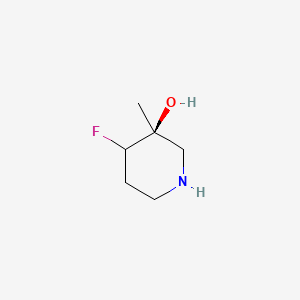
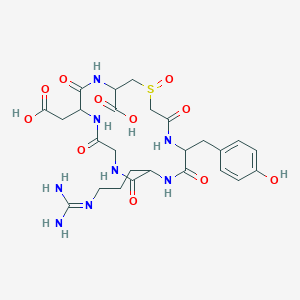
![Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-](/img/structure/B14789726.png)
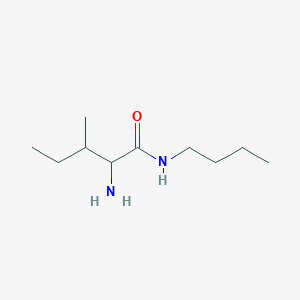
![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)

![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide](/img/structure/B14789743.png)
![2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid](/img/structure/B14789745.png)
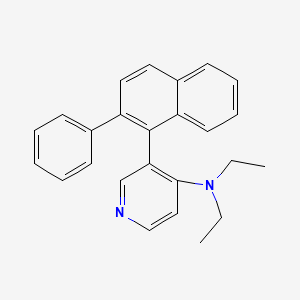
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14789752.png)
![2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B14789755.png)
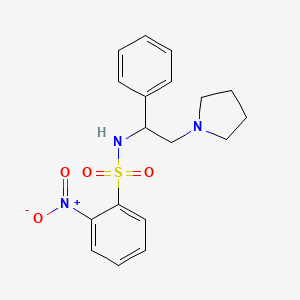
![4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid](/img/structure/B14789766.png)
